4-Mercapto-4-methyl-2-hexanone

Description

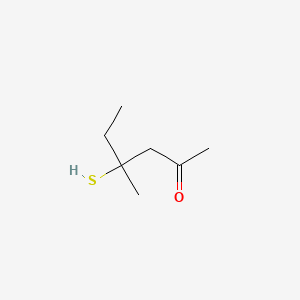

Structure

2D Structure

3D Structure

Properties

CAS No. |

851768-52-0 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

4-methyl-4-sulfanylhexan-2-one |

InChI |

InChI=1S/C7H14OS/c1-4-7(3,9)5-6(2)8/h9H,4-5H2,1-3H3 |

InChI Key |

YMQSGAOXQWNUPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC(=O)C)S |

density |

0.962-0.968 (20°) |

physical_description |

Clear colourless to pale yellow liquid; Floral fruity aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Mercapto 4 Methyl 2 Hexanone

Design and Implementation of Novel Synthetic Routes

The creation of novel synthetic pathways for 4-mercapto-4-methyl-2-hexanone is driven by the need for efficient, selective, and sustainable processes. Contemporary approaches often combine the principles of biocatalysis with classical organic chemistry to access complex molecules.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes such as ketoreductases (KREDs), hydrolases, and lyases are particularly valuable. nih.gov For the synthesis of chiral molecules, KREDs are widely used for the stereoselective reduction of ketones to alcohols, a key step in many pharmaceutical syntheses. nih.gov The efficiency of these enzymes often relies on cofactor regeneration systems, such as using glucose and glucose dehydrogenase (GDH) to recycle NAD(P)H. nih.govresearchgate.net

A highly relevant biocatalytic strategy for producing tertiary thiols like this compound involves the enzymatic cleavage of a precursor. For the closely related compound 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), a method utilizes microbial cell extracts containing β-lyases to convert a cysteine-S-conjugate precursor into the final thiol product. lookchem.com This enzymatic release of the volatile thiol is a key step in the development of aroma in certain beverages. lookchem.com This approach highlights a sophisticated strategy where a biocatalyst performs a specific C-S bond cleavage that can be challenging to achieve with high selectivity using conventional chemical methods. The use of whole-cell systems, either through fermentation or with cell extracts, provides a practical and scalable method for such transformations. nih.govresearchgate.net

| Parameter | Condition | Yield/Purity | Reference |

|---|---|---|---|

| Enzyme Source | Cell extracts of A. calcoaceticus SC 13876 | Overall Yield: 72% Optical Purity: 99.5% | researchgate.net |

| Process | Batch reduction | ||

| Optimum pH | 5.5 | ||

| Optimum Temperature | 32°C |

Strategic Manipulation of Precursors for Targeted Synthesis

The targeted synthesis of this compound can be elegantly controlled through the strategic design and manipulation of precursor molecules. A key strategy involves masking the highly reactive thiol group within a stable precursor, which can then be converted to the final product in a controlled manner.

A prime example of this strategy is the use of sulfur-conjugated precursors. lookchem.com For the analogous compound 4-mercapto-4-methyl-2-pentanone, its cysteine-conjugate serves as a stable, non-volatile precursor. lookchem.com This precursor can be synthesized using established chemical methods and is designed to be a substrate for specific enzymes, such as microbial β-lyases, which then release the target thiol. lookchem.com This approach allows for the safe handling and storage of the thiol in a protected form, with its release triggered under specific, mild enzymatic conditions. Another synthetic route for a related mercaptan involves the reaction of isoprene (B109036) with hydrogen sulfide, demonstrating a different precursor strategy to construct the carbon-sulfur backbone. ontosight.ai

Development of Combinatorial and High-Throughput Synthesis Methods

Combinatorial chemistry and high-throughput screening are modern strategies used to accelerate the discovery and optimization of synthetic reactions. These methods allow for the rapid synthesis and evaluation of a large number of compounds or reaction conditions simultaneously. While specific high-throughput methods for this compound are not widely published, the principles are applicable. For instance, research into the combinatorial synthesis of related mercapto primary alcohols has been conducted to study their sensorial properties. thegoodscentscompany.com

This approach could be applied to this compound by creating a library of potential precursors and screening them against a panel of biocatalysts (like various β-lyases or reductases) to identify the most efficient synthetic route. This would enable the rapid optimization of parameters such as substrate specificity, reaction yield, and stereoselectivity, significantly reducing the time required for process development compared to traditional one-at-a-time experiments.

Advanced Spectroscopic and Chromatographic Elucidation of Synthetic Products

Confirming the identity and purity of a synthesized compound is a critical step in chemical research. For this compound, a combination of advanced spectroscopic and chromatographic techniques is essential for unambiguous structural confirmation and molecular characterization.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR would be used to confirm the synthesis of this compound.

¹H NMR would confirm the presence of all protons and their connectivity. Key signals would include singlets for the methyl protons adjacent to the carbonyl group and the two methyl groups at the C4 position, a singlet for the methylene (B1212753) protons at C3, and a signal for the thiol proton (SH).

¹³C NMR provides information about the carbon skeleton. nih.gov A spectrum would show distinct signals for the carbonyl carbon (C2), the quaternary carbon bonded to the sulfur atom (C4), the methylene carbon (C3), and the three distinct methyl carbons. The chemical shifts of these carbons provide definitive evidence of the molecular structure. Structural analysis of related compounds, such as intermediates in their synthesis, routinely relies on both ¹H and ¹³C NMR spectroscopy for confirmation. researchgate.net

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Ketone) | ~205-215 | Characteristic for a ketone carbonyl. |

| -C(SH)- (C4) | ~45-55 | Quaternary carbon attached to the thiol group. |

| -CH₂- (C3) | ~50-60 | Methylene carbon adjacent to the ketone. |

| -CH₃ (C1) | ~25-35 | Methyl group of the acetyl function. |

| -CH₃ (C5) | ~20-30 | Methyl group on the ethyl substituent. |

| -CH₂- (Ethyl) | ~30-40 | Methylene group of the ethyl substituent. |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. researchgate.net For this compound, which has a molecular formula of C₇H₁₄OS, the expected monoisotopic mass is approximately 146.08 Da. ontosight.ai

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for analyzing volatile compounds like thiols. nih.govnist.gov The technique separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the ionization process breaking the molecule into smaller, charged fragments, serves as a molecular fingerprint that helps to confirm the specific arrangement of atoms in the structure. Advanced methods like ultrahigh-performance liquid chromatography coupled to mass spectrometry (UHPLC-MS) are also employed, particularly for analyzing less volatile precursors like the cysteine-S-conjugates. lookchem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄OS | ontosight.ai |

| Molecular Weight | 146.25 g/mol | ontosight.ai |

| Expected Molecular Ion Peak [M]⁺ | ~146.08 m/z | Calculated |

Cutting Edge Analytical Techniques for 4 Mercapto 4 Methyl 2 Hexanone Quantification and Characterization

Advanced Chromatographic-Spectrometric Platforms

Modern analytical strategies for 4-mercapto-4-methyl-2-hexanone predominantly rely on the coupling of high-resolution chromatographic separation with highly sensitive mass spectrometric detection.

Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC-HRMS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography (GC) is the cornerstone for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (MS), it provides a powerful tool for both identification and quantification.

GC-MS/MS: Tandem mass spectrometry (GC-MS/MS) has proven to be a robust and sensitive technique for the routine analysis of this compound, particularly in complex matrices such as wine. nih.gov This method often involves a derivatization step to enhance the stability and chromatographic behavior of the thiol. nih.govsigmaaldrich.com The use of selected reaction monitoring (SRM) in GC-MS/MS allows for highly selective detection, minimizing matrix interferences and achieving very low detection limits, often in the nanogram per liter range. nih.gov

GC-HRMS: High-resolution mass spectrometry (GC-HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the confident identification of analytes and the elucidation of unknown compounds. nih.gov While traditional electron ionization (EI) in GC-MS can cause extensive fragmentation, making the molecular ion difficult to detect, HRMS can still provide valuable structural information from the fragments. chemrxiv.org The high resolving power of instruments like time-of-flight (TOF) or Orbitrap mass analyzers allows for the differentiation of isobaric interferences, which is a significant advantage in complex sample analysis. nih.gov

A comparison of these techniques highlights their respective strengths:

| Feature | GC-MS/MS | GC-HRMS |

| Selectivity | High (based on precursor-product ion transitions) | Very High (based on accurate mass) |

| Sensitivity | Excellent, especially in SRM mode | Excellent, with high resolving power |

| Identification | Confirmatory, based on fragmentation patterns | High confidence, based on accurate mass and isotopic patterns |

| Untargeted Analysis | Limited | Well-suited for screening and identifying unknowns |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors and Metabolites

While the volatile this compound itself is best suited for GC analysis, its non-volatile precursors, such as the cysteinylated and glutathionylated forms, are analyzed using liquid chromatography-mass spectrometry (LC-MS). researchgate.net LC-MS/MS methods have been developed for the direct and accurate analysis of these precursors in complex samples like grape must. researchgate.net These methods often involve direct injection of a filtered sample, with chromatographic conditions optimized to separate the polar precursors from the bulk of the matrix. researchgate.net The use of tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification at trace levels. researchgate.netnih.gov

Multidimensional Gas Chromatography for Enantiomeric Separation and Analysis

This compound possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). These enantiomers can have different sensory properties, making their individual separation and quantification important. Multidimensional gas chromatography (MDGC) is a powerful technique for the analysis of chiral compounds in complex mixtures. researchgate.netnih.gov

MDGC systems, such as heart-cutting (GC-GC) or comprehensive two-dimensional gas chromatography (GC×GC), utilize two columns with different selectivities. researchgate.netnih.gov In a typical setup for chiral analysis, the first-dimension column provides a preliminary separation, and then a specific portion of the effluent containing the target analytes is "heart-cut" and transferred to a second-dimension chiral column for the enantiomeric separation. researchgate.net GC×GC offers even greater separation power and sensitivity, making it suitable for very complex samples. nih.gov This technique has been successfully applied to the analysis of other chiral aroma compounds and is the method of choice for resolving extremely overlapping enantiomers. researchgate.netnih.gov

Isotopic Dilution Assays for Enhanced Precision and Sensitivity

Stable isotope dilution analysis (SIDA) is considered the gold standard for accurate quantification in trace analysis. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, a labeled version of this compound) to the sample at the beginning of the analytical procedure. nih.govnih.gov

The isotopically labeled internal standard behaves almost identically to the native analyte throughout sample preparation and analysis, thus compensating for any analyte losses or matrix effects. nih.gov The ratio of the signal from the native analyte to the labeled internal standard is used for quantification, leading to highly precise and accurate results. SIDA, when combined with GC-MS/MS or GC×GC-TOFMS, has been successfully used to quantify this compound at the ng/L level in wine and hops. nih.govnih.gov

Chemical Derivatization Strategies for Improved Analyte Stability and Detectability

The thiol group in this compound is highly reactive and prone to oxidation, which can lead to analytical challenges. Chemical derivatization is a common strategy to improve the stability and chromatographic properties of this compound. nih.gov

Common derivatization approaches include:

Pentafluorobenzylation: This derivatization targets the thiol group, creating a more stable and highly electron-capturing derivative that is amenable to sensitive detection by GC with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS).

Methoximation: This reaction targets the ketone group, and it has been used in automated procedures prior to SIDA-SPME-GC-MS/MS analysis. nih.govsigmaaldrich.com

These derivatization steps can be automated and integrated into the sample preparation workflow, for example, using on-fiber derivatization with solid-phase microextraction (SPME). nih.gov

Method Validation and Robustness for Trace Level Analysis in Complex Matrices

Given the low concentrations at which this compound is often found, rigorous method validation is essential to ensure the reliability of the analytical data. researchgate.net A validated method provides confidence that it is fit for its intended purpose.

Key validation parameters include:

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the concentration of the analyte over a specified range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For this compound, methods have achieved LODs as low as 0.19 ng/L. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. Precision is the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). For robust methods, RSD values are often below 15%. nih.gov

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

For the analysis of this compound in complex matrices like wine, methods have been validated according to international standards, demonstrating excellent performance with high accuracy (e.g., recovery of 102%) and reproducibility (RSD < 15%). nih.gov

Biochemical Transformations and Metabolic Fates of 4 Mercapto 4 Methyl 2 Hexanone

Biocatalytic Production and Precursor Conversion Pathways for Polyfunctional Thiols

The production of polyfunctional thiols, such as 4-mercapto-4-methyl-2-hexanone, through biocatalytic methods represents a growing field of interest. These methods offer a sustainable and often more selective alternative to traditional chemical synthesis. Microorganisms and their enzymes are pivotal in these transformations, converting precursor molecules into valuable aroma compounds and other specialty chemicals.

Enzymatic Release Mechanisms (e.g., β-lyase activity)

The enzymatic release of volatile thiols from non-volatile precursors is a key step in many biotechnological production processes. Carbon-sulfur β-lyases, in particular, play a crucial role in this release. These enzymes catalyze the cleavage of a carbon-sulfur bond, liberating the free thiol from a larger, often cysteine-conjugated, precursor molecule. This mechanism is essential in the development of flavor in various natural products and is harnessed in industrial biocatalysis to produce specific aroma compounds. The precise action of β-lyases allows for the targeted release of thiols like this compound, contributing to the desired sensory profile of foods and beverages.

Screening and Characterization of Microbial Biotransforming Agents

A critical aspect of developing efficient biocatalytic processes is the identification and characterization of suitable microorganisms. mdpi.com The screening of various microbial strains, including bacteria, yeasts, and fungi, is undertaken to find those that possess the necessary enzymatic machinery for the desired biotransformation. mdpi.com Once identified, these microorganisms are characterized based on their substrate specificity, product yield, and tolerance to reaction conditions. mdpi.com This systematic approach allows for the selection of robust microbial catalysts for the production of polyfunctional thiols.

Optimization of Bioreaction Conditions for Enhanced Yields

To maximize the production of this compound and other polyfunctional thiols, the optimization of bioreaction conditions is paramount. mdpi.com This involves a multi-faceted approach that considers various physical and chemical parameters.

Key parameters that are often optimized include:

Temperature: Influences enzyme activity and stability.

pH: Affects enzyme structure and catalytic efficiency.

Substrate Concentration: High concentrations can lead to substrate inhibition, while low concentrations may limit the reaction rate.

Aeration and Agitation: Crucial for supplying oxygen in aerobic processes and ensuring proper mixing.

Medium Composition: The presence of necessary nutrients and cofactors can significantly impact microbial growth and enzyme production. mdpi.com

By carefully controlling these factors, it is possible to significantly enhance the yield and productivity of the biocatalytic process. mdpi.com

In Vitro and In Vivo Metabolic Studies

Understanding the metabolic fate of this compound is essential for evaluating its biological activity and potential applications. Both in vitro and in vivo studies are employed to investigate how this compound is processed within biological systems.

Identification of Metabolic Intermediates and Biotransformation Products

Studies on the metabolism of n-hexane have revealed the formation of various hydroxylated and oxidized metabolites. nih.gov For instance, in both rats and humans exposed to n-hexane, 4,5-dihydroxy-2-hexanone has been identified as a significant urinary metabolite. nih.gov The excretion of this dihydroxy metabolite was found to be substantially higher than that of 2,5-hexanedione, another well-known n-hexane metabolite. nih.gov This suggests that the metabolic pathway leading to 4,5-dihydroxy-2-hexanone is a major route for n-hexane detoxification. nih.gov While not directly studying this compound, this research provides a framework for understanding the types of biotransformations that similar ketone-containing compounds may undergo.

| Precursor Compound | Identified Metabolite | Study Model | Significance |

| n-Hexane | 4,5-dihydroxy-2-hexanone | Rat, Human | A major detoxification product, excreted in higher quantities than 2,5-hexanedione. nih.gov |

| n-Hexane | 2,5-Hexanedione | Rat, Human | A known neurotoxic metabolite. nih.gov |

Elucidation of Enzymatic Systems Involved in Metabolism

The metabolism of xenobiotics, including compounds like this compound, is primarily carried out by a complex network of enzymes. The cytochrome P450 (CYP) superfamily of enzymes is often a key player in the initial oxidative steps of metabolism. Subsequent conjugation reactions, facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further modify the metabolites to increase their water solubility and facilitate their excretion. While specific enzymatic studies on this compound are not detailed in the provided context, the general principles of xenobiotic metabolism suggest the involvement of these enzyme systems.

Investigation of Chemical Reactivity and Mechanistic Pathways of 4 Mercapto 4 Methyl 2 Hexanone

Reaction Mechanisms Involving Thiol and Ketone Functionalities

The dual functionality of 4-mercapto-4-methyl-2-hexanone dictates its chemical behavior, allowing it to act as both a nucleophile and an electrophile. The thiol (-SH) group is inherently nucleophilic and can readily participate in addition reactions, while the ketone (C=O) group presents an electrophilic carbon center.

Nucleophilic and Electrophilic Pathways

The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). This nucleophilicity drives its participation in several key reactions. One of the primary pathways is the nucleophilic addition of the thiol to electrophilic species. For instance, in the presence of a suitable Michael acceptor, such as an α,β-unsaturated carbonyl compound, the thiol can undergo a conjugate addition (Michael addition). nih.gov

Conversely, the carbonyl carbon of the ketone functionality is electrophilic and susceptible to attack by nucleophiles. Reactions with organometallic reagents, hydrides, and other nucleophiles can lead to the formation of corresponding alcohols. For example, reaction with hydrazine (B178648) in the presence of an acid catalyst would lead to the formation of a hydrazone.

The presence of both functionalities within the same molecule also allows for intermolecular reactions between two or more molecules of this compound or with other bifunctional reagents.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the thiol and ketone groups in this compound facilitates intramolecular reactions. A key process is the potential for intramolecular cyclization to form a five-membered heterocyclic ring, a tetrahydrothiophene (B86538) derivative. This occurs through the nucleophilic attack of the thiol sulfur atom on the electrophilic carbonyl carbon. This reversible reaction leads to the formation of a cyclic hemithioacetal. wikipedia.org The stability of this cyclic structure is influenced by factors such as ring strain and the substitution pattern. While hemithioacetals are often transient intermediates, cyclic forms can exhibit enhanced stability. wikipedia.org

Furthermore, the molecule can undergo keto-enol tautomerism. The presence of α-hydrogens adjacent to the carbonyl group allows for the formation of an enol isomer. The equilibrium between the keto and enol forms is influenced by the solvent and the presence of acid or base catalysts. The enol form can then participate in its own unique set of reactions. In related β-keto-enol systems, the enol form can be stabilized by intramolecular hydrogen bonding. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The rates and equilibrium positions of the reactions involving this compound are governed by kinetic and thermodynamic principles.

The nucleophilic addition of thiols to carbonyls is a reversible process. The thermodynamics of hemithioacetal formation are often not highly favorable, and the equilibrium may lie towards the starting materials. wikipedia.org However, in the case of intramolecular reactions, the formation of a five- or six-membered ring can provide a thermodynamic driving force, shifting the equilibrium towards the cyclic product.

Stereochemical Influences on Reaction Outcomes

The presence of a chiral center at the C4 position of this compound introduces the element of stereochemistry into its reactions. Reactions occurring at the ketone or involving the thiol group can be influenced by the existing stereochemistry, potentially leading to diastereoselective outcomes.

When this compound reacts with a chiral reagent, the formation of diastereomeric products can occur in unequal amounts. This is because the transition states leading to the different diastereomers will have different energies.

Furthermore, if the ketone is reduced, a new stereocenter can be created at the C2 position. The stereochemical outcome of such a reduction (i.e., the ratio of the resulting diastereomeric alcohols) will be influenced by the stereochemistry at C4. The directing effect of the substituent at C4 can favor the approach of the reducing agent from one face of the carbonyl group over the other. The stereoselective reduction of cyclic ketones to the thermodynamically more stable alcohol is a well-established process. organic-chemistry.org

The field of asymmetric synthesis often utilizes chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. In principle, the chiral nature of this compound could be exploited in diastereoselective reactions to synthesize complex molecules with defined stereochemistry. The use of chiral catalysts in reactions involving ketones can lead to high enantioselectivity. acs.org

Computational and Theoretical Chemistry Applied to 4 Mercapto 4 Methyl 2 Hexanone

Quantum Chemical Characterization of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. These methods, rooted in solving the Schrödinger equation, can predict a molecule's geometry, vibrational frequencies, and electronic properties with a high degree of accuracy.

For 4-mercapto-4-methyl-2-hexanone, a key area of investigation would be the interplay between the thiol and ketone groups and the various possible conformations the molecule can adopt. Theoretical calculations on simple carbonyl compounds have shown that the keto form is generally more stable than the enol form. researchgate.netmdpi.com In the case of molecules containing both keto and thio-keto groups, the keto form stabilized by an intramolecular hydrogen bond is often the most stable. researchgate.net

Illustrative Geometrical Parameters:

Table 1: Representative Calculated Geometrical Parameters for Keto and Enol Tautomers of Acetylacetone (B45752) (as an analogue)

| Parameter | Keto Form (Calculated) | Enol Form (Calculated) |

|---|---|---|

| C=O bond length | 1.21 Å | 1.25 Å |

| C-C bond length | 1.54 Å | 1.43 Å |

| C-O-H bond angle | - | 107.5° |

Data sourced from computational studies on acetylacetone and are for illustrative purposes.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying reaction mechanisms. mdpi.comnih.gov For this compound, DFT could be employed to investigate a variety of reactions, including the notable thiol-ene reaction, Michael additions, and oxidation reactions at the sulfur atom.

Studies on the addition of thiols to α,β-unsaturated carbonyl compounds have shown that a base-catalyzed mechanism is often necessary for an efficient reaction. nih.gov DFT calculations can map out the potential energy surface of such reactions, identifying transition states and intermediates and thereby elucidating the reaction pathway. For example, research on the reaction of cysteine with dopaquinone (B1195961) has utilized DFT to understand the unusual reactivity of thiols. mdpi.com Furthermore, DFT has been instrumental in demonstrating that for thio-Michael additions, certain functionals are required to correctly predict the formation of a carbanion intermediate. acs.org

Illustrative Reaction Energetics:

To illustrate the utility of DFT in this context, we can consider the energetics of a thiol-ene reaction, a common reaction involving thiols.

Table 2: Illustrative DFT-Calculated Activation Energies for a Model Thiol-Ene Reaction

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Initiation (Radical Formation) | ~30-40 |

| Propagation (Thiol Addition to Alkene) | ~5-10 |

| Chain Transfer | ~2-5 |

These are representative values and the actual energies for this compound would require specific calculations.

Advanced Predictive Modeling of Molecular Characteristics (e.g., Quantitative Structure-Property Relationship (QSPR) studies)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. scirp.orgresearchgate.net These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, a QSPR model could be developed to predict properties such as its acidity (pKa), boiling point, or chromatographic retention time. A study on the acidity of various ketones successfully developed a QSPR model using descriptors derived from the molecular structure. scirp.orgresearchgate.netscirp.orgscirp.org This model demonstrated a strong correlation between the predicted and experimental pKa values, showcasing the predictive power of the QSPR approach. scirp.orgresearchgate.net

Illustrative QSPR Model Parameters:

A typical QSPR model for predicting the acidity of ketones might take the following form:

pKa = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Table 3: Example of Descriptors Used in a QSPR Model for Ketone Acidity

| Descriptor Type | Example Descriptor | Contribution to Acidity |

|---|---|---|

| Electronic | Partial charge on α-carbon | Influences proton abstraction |

| Topological | Connectivity indices | Relates to molecular size and branching |

| Quantum-Chemical | LUMO energy | Reflects electrophilicity |

This table is illustrative of the types of descriptors used in QSPR studies on ketones. scirp.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. nih.govnih.govrsc.org This technique is invaluable for studying the conformational flexibility of molecules and their interactions with their environment.

For this compound, MD simulations could be used to explore its conformational space in different solvents, identifying the most stable conformers and the energy barriers between them. Furthermore, MD simulations are well-suited to investigate intermolecular interactions, such as hydrogen bonding between the thiol or ketone groups and solvent molecules. Studies on alkanethiols have used MD simulations to understand their self-assembly on surfaces and their behavior in solution. nih.govacs.orgacs.orgdtic.milarxiv.org These simulations provide insights into properties like tilt angle and packing density in self-assembled monolayers. nih.govacs.orgacs.org

Illustrative MD Simulation Output:

An MD simulation of this compound in water could provide data on the average number of hydrogen bonds formed by its functional groups.

Table 4: Representative Data from a Hypothetical MD Simulation of this compound in Water

| Functional Group | Average Number of Hydrogen Bonds (Donor) | Average Number of Hydrogen Bonds (Acceptor) |

|---|---|---|

| Thiol (-SH) | 0.5 - 1.5 | 0.1 - 0.5 |

| Ketone (C=O) | - | 2.0 - 3.0 |

These values are hypothetical and would depend on the specific force field and simulation conditions used.

Advanced Research on Sensory Contribution and Olfactory Perception of 4 Mercapto 4 Methyl 2 Hexanone

Structure-Odor Relationship Studies and Chiral Olfactory Discrimination

The relationship between a molecule's structure and its perceived odor is a central focus of sensory science. For sulfur-containing compounds like 4-mercapto-4-methyl-2-hexanone, subtle changes in molecular architecture can lead to significant shifts in olfactory perception. Research into analogous compounds, such as 4-mercapto-4-methyl-2-pentanone (B33688), has identified the tertiary mercapto amyl substructure as a key determinant for the characteristic "catty" or blackcurrant-like note. epa.gov The presence of a keto group in the α- or β-position to the mercapto group also influences the odor profile, though it is not essential for the "catty" perception itself. epa.gov

Studies on homologous series of mercapto-alkanones demonstrate that chain length is a critical factor influencing both odor thresholds and qualities. researchgate.net For instance, in a series of 4-mercapto-2-alkanones, the lowest odor thresholds were observed for compounds with alkyl carbon chain lengths of seven and eight. researchgate.net Similarly, structure-activity relationship (SAR) studies on various mercaptans, including monoterpenoid and aromatic thiols, confirm that modifications such as the position of the mercapto group, hydrogenation of double bonds, or elongation of side chains consistently result in altered odor thresholds and qualities. nih.govnih.gov

Impact of Stereochemistry on Odor Thresholds and Qualities

Chirality, or the "handedness" of a molecule, plays a crucial role in olfactory discrimination. Olfactory receptors are themselves chiral proteins, which can lead to different interactions with the enantiomers (mirror-image isomers) of a chiral odorant. elifesciences.org This differential interaction can result in enantiomers having distinct odors or, more commonly, different detection thresholds. nih.gov

While specific sensory data for the enantiomers of this compound are not extensively documented, research on the closely related compound, 4-mercapto-2-hexanone, provides significant insight. A comparative analysis of its enantiomers revealed a marked difference in their sensory properties. The (S)-enantiomer was found to have a significantly lower odor threshold and was described with more pleasant, fruity notes compared to its (R)-enantiomer. researchgate.net This highlights that the spatial arrangement of atoms around the chiral center directly impacts the efficiency and nature of the interaction with olfactory receptors.

This principle of chiral discrimination is a well-established phenomenon in olfaction, where the human olfactory system can learn to better distinguish between enantiomers, suggesting plasticity at the early stages of olfactory processing. elifesciences.org

Interactive Data Table: Odor Properties of 4-Mercapto-2-alkanone Enantiomers (Data for the closely related 4-mercapto-2-hexanone is presented as an illustrative example)

| Compound | Enantiomer | Odor Threshold | Odor Quality Description | Source |

| 4-mercapto-2-hexanone | (S) | Lower | More fruity and pleasant notes | researchgate.net |

| 4-mercapto-2-hexanone | (R) | Higher | Less fruity/pleasant than (S) | researchgate.net |

Elucidation of Contribution to Complex Aroma Profiles in Natural and Processed Products

Volatile sulfur compounds, particularly polyfunctional thiols, are known for their potent aromas and extremely low perception thresholds, making them key contributors to the aroma profiles of many foods and beverages even at trace concentrations. researchgate.netnih.gov While this compound itself is less studied, its close structural analog, 4-mercapto-4-methyl-2-pentanone (4MMP), is a well-established, high-impact aroma compound. mdpi.com 4MMP is recognized for imparting characteristic notes of box tree, blackcurrant, and tropical fruit to products like Sauvignon blanc wine. mdpi.comacs.org Given their structural similarity, this compound is anticipated to contribute floral and fruity notes to complex aroma profiles. thegoodscentscompany.com

Role as a Key Aroma Compound in Specific Food Matrices (e.g., Wine, Cheese)

The role of this compound as a flavoring agent in food is recognized, with established use in products like instant coffee and tea. thegoodscentscompany.com However, its most prominent analog, 4-mercapto-4-methyl-2-pentanone (4MMP), has been extensively identified as a crucial varietal thiol in wine. It is a key aroma compound in Sauvignon Blanc and other grape varieties, responsible for desirable blackcurrant and tropical notes. acs.orgnih.gov

Factors Influencing its Formation and Perception in Food Systems

The formation of potent thiols like this compound in food systems is primarily a result of microbial activity on non-volatile precursors. In winemaking, for its analog 4MMP, these precursors are S-cysteine or S-glutathione conjugates present in the grape juice. researchgate.netnih.gov During alcoholic fermentation, yeast enzymes, specifically β-lyases, cleave these conjugates to release the volatile, aromatic thiol. nih.govmdpi.com

Several factors can influence this release and the final concentration of the thiol:

Yeast Strain: Different commercial strains of Saccharomyces cerevisiae exhibit varying levels of β-lyase activity, leading to significant differences in the amount of thiol released from the same precursor. nih.govmemphis.edu

Fermentation Temperature: Temperature can modulate yeast metabolism and enzyme activity, thereby impacting the rate and extent of thiol release. nih.gov

Precursor Concentration: The initial concentration of the cysteine and glutathione conjugates in the raw materials (e.g., grape juice) determines the maximum potential for the formation of the aroma compound. researchgate.net

Matrix Effects: The food matrix itself (e.g., the composition of wine or cheese) can influence the volatility and perception of the aroma compound.

Theoretical Models of Olfactory Receptor Binding and Activation

The perception of smell begins with the binding of an odorant molecule to an olfactory receptor (OR), which is a G protein-coupled receptor (GPCR) located on the surface of olfactory sensory neurons in the nasal cavity. acs.orgmdpi.com The human genome contains around 400 genes for these receptors, which work in a combinatorial manner: a single odorant can bind to multiple ORs, and a single OR can be activated by multiple odorants. nih.gov This combinatorial coding allows for the discrimination of a vast number of different smells. nih.gov

Due to the difficulty in crystallizing ORs, their precise 3D structures have historically been challenging to determine. acs.org Consequently, theoretical models are crucial for understanding odorant-receptor interactions. These models are often built using homology modeling, based on the known structures of other GPCRs. acs.org More recently, cryo-electron microscopy and advanced computational techniques like molecular dynamics simulations are providing unprecedented insights into the specific binding mechanisms. nih.gov

For sulfur-containing compounds, research suggests a particularly complex activation mechanism that may involve metal ions. Several studies have proposed that ORs sensitive to thiols are metalloproteins, requiring a metal cofactor, such as copper (Cu²⁺) or zinc (Zn²⁺), for their function. nih.govacs.org According to this model, the metal ion, coordinated by specific amino acid residues (like histidine and cysteine) within the receptor's binding pocket, plays a key role in binding the thiol odorant and triggering the receptor's conformational change and subsequent activation. nih.govoup.com For example, the mouse receptor MOR244-3 and the human receptor OR2T11 have been shown to require copper for the sensitive detection of various thiols. nih.govresearchgate.net This metal-mediated mechanism could explain the human olfactory system's exquisite sensitivity to many volatile sulfur compounds. acs.org

Future Research Directions and Emerging Paradigms for 4 Mercapto 4 Methyl 2 Hexanone in Chemical Science

Development of Next-Generation Analytical Methodologies for Enhanced Resolution

The accurate detection and quantification of volatile sulfur compounds (VSCs) like 4-mercapto-4-methyl-2-hexanone in complex matrices such as food and beverages present a significant analytical challenge due to their low concentrations and high reactivity. nih.gov Traditional gas chromatography-mass spectrometry (GC-MS) methods, while useful, often struggle with co-elution issues where multiple compounds exit the chromatographic column at the same time, leading to ambiguous identification. nih.gov

To overcome these limitations, the development of next-generation analytical methodologies with enhanced resolution is a key area of future research. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOF-MS) stands out as a particularly promising technique. monash.edunih.govmdpi.com GC×GC utilizes two columns with different separation mechanisms, providing a much higher peak capacity and resolving power compared to conventional one-dimensional GC. researchgate.netresearchgate.net This allows for the separation of target analytes from interfering matrix components, leading to more accurate identification and quantification. researchgate.net The coupling with HR-TOF-MS further enhances specificity by providing accurate mass measurements, which aids in the confident identification of unknown compounds. nih.gov

Integration into Synthetic Biology for Sustainable Chemical Production

The current industrial production of this compound relies on chemical synthesis. rsc.org However, there is a growing demand for "natural" flavor and fragrance compounds produced through sustainable and environmentally friendly methods. Synthetic biology offers a powerful paradigm to meet this demand by engineering microorganisms to produce valuable chemicals from renewable feedstocks. nih.govfrontiersin.org

The biosynthesis of this compound can be envisioned through the strategic engineering of microbial metabolic pathways. The carbon backbone of this molecule is a branched-chain hexanone. Research has demonstrated the feasibility of extending the natural branched-chain amino acid pathways in microorganisms like Escherichia coli to produce non-natural, longer-chain keto acids and alcohols. nih.govucla.edupbworks.com By engineering the substrate specificity of key enzymes, such as 2-isopropylmalate synthase, and introducing appropriate downstream enzymes, it is possible to create a non-natural biosynthetic pathway leading to the precursor ketone, 4-methyl-2-hexen-2-one.

The introduction of the thiol group represents the final critical step. The biosynthesis of sulfur-containing compounds in nature often utilizes L-cysteine as the primary sulfur donor. mdpi.comresearchgate.net Enzymes such as cysteine desulfurases can mobilize sulfur from cysteine for incorporation into other molecules. mdpi.com Furthermore, cytochrome P450 enzymes, known for their diverse catalytic activities, can be engineered to perform novel chemical transformations, including hydroxylations and other oxidative reactions. nih.govrdworldonline.comacs.orgnih.govyoutube.com A potential strategy would involve the engineering of a P450 enzyme or another suitable biocatalyst to facilitate the addition of a thiol group to the unsaturated ketone precursor. The integration of these engineered pathways into a robust microbial chassis, such as Saccharomyces cerevisiae or E. coli, could enable the sustainable and scalable production of this compound from simple sugars.

Exploration of Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing its production and exploring its chemical reactivity. The synthesis of this compound likely involves a Michael addition reaction, where a thiol adds to the β-carbon of an α,β-unsaturated ketone. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Advanced spectroscopic techniques that allow for the in-situ and operando monitoring of chemical reactions are poised to provide unprecedented insights into these mechanisms. Operando spectroscopy involves the characterization of a catalyst or reacting system while the reaction is in progress, providing a direct correlation between the observed molecular transformations and the reaction conditions. ise-online.org

In-situ Raman spectroscopy is a particularly powerful tool for these studies. It is non-invasive and can provide real-time information about the vibrational modes of molecules, allowing for the identification of reactants, products, and transient intermediates. bohrium.com The reaction of thiols with α,β-unsaturated ketones, a key step in the synthesis of this compound, can be monitored by observing changes in the characteristic Raman bands of the C=C and C=O bonds of the ketone and the S-H bond of the thiol. This would allow for the elucidation of the reaction kinetics and the identification of any short-lived intermediates, providing a deeper understanding of the reaction mechanism.

Future research could employ operando Raman spectroscopy to study the catalytic synthesis of this compound, providing insights into the role of the catalyst and the reaction intermediates on its surface. This knowledge would be invaluable for the rational design of more efficient and selective catalytic systems.

Potential in Materials Science and Chemical Sensing Applications

The bifunctional nature of this compound, with its nucleophilic thiol group and electrophilic ketone group, makes it an intriguing building block for novel materials with tailored properties. The thiol group, in particular, has a strong affinity for the surfaces of noble metals like gold and silver, as well as for certain metal oxides. nih.govosti.goviaea.orgresearchgate.net This property can be exploited to create functionalized surfaces and nanoparticles.

One promising area of application is in the development of chemical sensors . Thiol-functionalized materials are being extensively investigated for the detection of various analytes. For instance, metal-organic frameworks (MOFs) functionalized with thiol groups have shown enhanced affinity and selectivity for heavy metal ions like mercury. nih.govosti.goviaea.orgresearchgate.net By incorporating this compound into such materials, it may be possible to create sensors that can detect specific analytes through interactions with either the thiol or the ketone functionality.

Another emerging field is the use of molecularly imprinted polymers (MIPs) for sensor development. rsc.orgnih.govyoutube.comnih.gov MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. It is conceivable to use this compound as a template to create MIP-based sensors for its own detection or for the detection of structurally related ketones or thiols. The ketone group could also be used as a reactive handle to graft the molecule onto other polymer backbones, creating new materials with specific functionalities. The development of conductive polymers incorporating thiol groups is another avenue for creating novel sensing devices. mdpi.com

Future research will likely explore the synthesis and characterization of polymers and nanomaterials functionalized with this compound and evaluate their performance in various sensing applications, potentially leading to new technologies for environmental monitoring, food quality control, and medical diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.